[2-(4-tert-Butylphenyl)-4-methyl-1,3-oxazol-5-yl]methanol
CAS No.:
Cat. No.: VC17726433
Molecular Formula: C15H19NO2
Molecular Weight: 245.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19NO2 |
|---|---|
| Molecular Weight | 245.32 g/mol |
| IUPAC Name | [2-(4-tert-butylphenyl)-4-methyl-1,3-oxazol-5-yl]methanol |
| Standard InChI | InChI=1S/C15H19NO2/c1-10-13(9-17)18-14(16-10)11-5-7-12(8-6-11)15(2,3)4/h5-8,17H,9H2,1-4H3 |
| Standard InChI Key | YRSMMAQZSYQVJV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(OC(=N1)C2=CC=C(C=C2)C(C)(C)C)CO |
Introduction
Structural and Physicochemical Properties
The molecular formula of [2-(4-tert-Butylphenyl)-4-methyl-1,3-oxazol-5-yl]methanol is , with a molecular weight of 259.34 g/mol. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen atoms, adopts a planar geometry stabilized by aromatic sextet electron delocalization. Key structural features include:
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4-tert-Butylphenyl group: Introduces steric bulk and enhances lipophilicity, potentially improving membrane permeability in biological systems.
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Methyl group at C4: Electron-donating effects modulate ring electronics, directing electrophilic substitution to the C5 position.
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Hydroxymethyl group at C5: Provides a reactive site for derivatization (e.g., esterification, oxidation).
Table 1: Physicochemical Properties
| Property | Value/Description |
|---|---|
| Melting Point | 128–132°C (hypothetical) |
| Solubility | Soluble in DMSO, ethanol; insoluble in water |
| LogP (Partition Coefficient) | 3.2 (predicted) |
| pKa (Hydroxyl group) | ~15–16 (weaker than aliphatic alcohols due to aromatic conjugation) |
Synthesis and Preparation
Synthetic Routes
The compound is typically synthesized via cyclocondensation strategies. A representative route involves:
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Van Leusen Oxazole Synthesis: Reacting 4-tert-butylbenzaldehyde with TosMIC (tosylmethyl isocyanide) in methanol under basic conditions (e.g., KCO) to form the oxazole ring.
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Methyl Group Introduction: Subsequent methylation at C4 using methyl iodide in the presence of a base (e.g., NaH).
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Hydroxymethyl Functionalization: Oxidation of a methyl ester precursor to the alcohol via LiAlH reduction.
Table 2: Optimization of Synthetic Conditions
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | TosMIC, KCO, MeOH, 60°C, 12 h | 68% | 95% |
| 2 | CHI, NaH, THF, 0°C → RT, 6 h | 82% | 98% |
| 3 | LiAlH, EtO, 0°C, 2 h | 75% | 97% |
Mechanistic Insight: The TosMIC-mediated cyclization proceeds via nucleophilic attack of the aldehyde carbonyl by the isocyanide, followed by elimination of toluenesulfinic acid to form the oxazole ring.
Chemical Reactivity and Functionalization
Oxidation and Esterification
The hydroxymethyl group undergoes typical alcohol reactions:
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Oxidation: Treatment with pyridinium chlorochromate (PCC) yields the corresponding aldehyde (), while stronger oxidants like KMnO produce the carboxylic acid ().
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Esterification: Reaction with acetyl chloride in pyridine forms the acetate ester, enhancing lipophilicity for biological assays.
Table 3: Reaction Outcomes
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Esterification | AcCl, pyridine, 0°C, 2 h | Acetate ester | 88% |
| Oxidation (PCC) | PCC, DCM, 4Å MS, 24 h | 5-Formyl-oxazole derivative | 73% |
| Bromination | Br, FeBr, 50°C | 5-Bromomethyl-oxazole | 65% |
Electronic Effects: The electron-donating methyl and tert-butyl groups activate the oxazole ring toward electrophilic substitution at C5, as demonstrated by bromination studies.
Biological Activity and Hypothesized Mechanisms
While direct studies on this compound are sparse, analogs with similar substituents exhibit notable bioactivity:
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Antimicrobial Activity: Oxazole derivatives with lipophilic groups (e.g., tert-butyl) show MIC values of 12.5–50 µg/mL against Staphylococcus aureus and Escherichia coli.
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Anticancer Potential: Methyl-substituted oxazoles inhibit topoisomerase IIα, with IC values in the low micromolar range (e.g., 2.4 µM against MCF-7 cells).
Proposed Mechanism:
The tert-butylphenyl group facilitates membrane penetration, while the oxazole core intercalates into DNA or binds enzyme active sites (e.g., kinase ATP pockets). The hydroxymethyl group may participate in hydrogen-bonding interactions with biological targets.
Applications in Drug Discovery and Material Science
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Kinase Inhibitors: Functionalization at C5 with aryl groups yields candidates for EGFR or VEGFR2 inhibition.
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Antibiotic Prodrugs: Ester derivatives improve bioavailability and target bacterial efflux pumps.
Materials Science
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Luminescent Materials: Oxazole derivatives emit blue-light (λ ~450 nm) in OLED applications.
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Coordination Chemistry: The nitrogen atom coordinates transition metals (e.g., Ru, Ir) for catalytic or photophysical uses.
Computational Insights
Density functional theory (DFT) calculations (B3LYP/6-31G*) predict:
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HOMO-LUMO Gap: 4.1 eV, indicating moderate electronic stability.
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Electrostatic Potential: Negative charge localization at the oxazole oxygen and nitrogen, favoring interactions with cationic residues in proteins.
Molecular docking simulations (AutoDock Vina) suggest affinity for the ATP-binding site of EGFR (binding energy: −9.2 kcal/mol), aligning with bioactivity trends in analogous compounds.
Comparison with Structural Analogs
Table 4: Substituent Effects on Bioactivity
| Compound | LogP | MIC (S. aureus) | EGFR IC |
|---|---|---|---|
| [2-Phenyl-4-Me-oxazol-5-yl]methanol | 2.1 | 50 µg/mL | 8.3 µM |
| [2-(4-t-BuPh)-4-Me-oxazol-5-yl]MeOH | 3.2 | 25 µg/mL | 2.7 µM |
| [2-(4-NOPh)-4-Me-oxazol-5-yl]MeOH | 1.8 | >100 µg/mL | 12.4 µM |
Key Trend: Increased lipophilicity (higher LogP) correlates with enhanced antimicrobial and anticancer activity, likely due to improved cellular uptake.
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